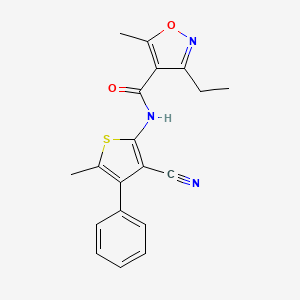![molecular formula C22H18N2O3S B4535618 [3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B4535618.png)
[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone
説明
The compound under discussion is a part of a broader category of chemicals that have been studied for their unique spectroscopic properties and potential applications in various fields, including organic electronics and pharmacology. These substances often exhibit interesting optical and electronic characteristics due to their complex molecular structures.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from substituted anilines or other aromatic precursors. For instance, Dallemagne et al. (1994) describe a process for synthesizing aminophenylcyclopenta[b]pyrrolones, which shares structural motifs with the target compound, indicating the possibility of employing similar synthetic routes for its production (Dallemagne et al., 1994).
Molecular Structure Analysis
Molecular structure analysis of closely related compounds has been performed using techniques such as X-ray diffraction (XRD) and spectroscopy. These studies provide insights into the compound's geometric configuration, intermolecular interactions, and conformational dynamics. For example, the crystal and molecular structure of related methanones have been characterized, revealing insights into their crystalline arrangements and molecular conformations (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
The chemical behavior of such compounds can involve various reactions, including cyclization, acylation, and condensation, depending on the functional groups present in the structure. The specific reactions and chemical properties would depend on the substituents and the molecular context of the compound.
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents.
Chemical Properties Analysis
Chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and photophysical properties, are essential for applications in material science and organic synthesis. The compound's unique structure, featuring a thieno[3,2-e]pyridin moiety fused with a cyclopenta[b] ring, suggests interesting electronic and optical properties that could be explored further.
科学的研究の応用
Synthesis and Antimicrobial Applications
The compound has been explored for its synthesis and antimicrobial applications. For instance, Altalbawy (2013) discussed the preparation of similar compounds and their evaluation for antimicrobial properties, highlighting the potential use of such compounds in addressing microbial resistance (Altalbawy, 2013).
Spectroscopic Properties
The electronic absorption, excitation, and fluorescence properties of related compounds have been studied, indicating their potential in spectroscopic applications. Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of similar compounds, providing insights into their utility in various scientific applications (Al-Ansari, 2016).
Synthesis of Novel Derivatives
The synthesis of new derivatives of related compounds has been a subject of interest for their potential in creating new materials and drugs. Abdel-rahman et al. (2000) synthesized novel thieno[2,3-b]pyridines and related compounds, demonstrating the compound's versatility in chemical synthesis (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2000).
Photocyclisation Applications
Research has also been conducted on the photocyclisation of similar compounds, with Austin et al. (2007) exploring the synthesis of annulated quinolines via photocyclisation, indicating potential applications in photochemistry and material science (Austin, Egan, Tully, & Pratt, 2007).
Application in Antitumor Agents
The compound and its derivatives have shown potential as antitumor agents. Hayakawa et al. (2004) discovered a derivative of the compound as a cytotoxic agent selective against a tumorigenic cell line, suggesting its use in cancer research (Hayakawa, Shioya, Agatsuma, Furukawa, & Sugano, 2004).
特性
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-13-9-7-12(8-10-13)20(25)21-19(23)18-17(16-6-3-11-27-16)14-4-2-5-15(14)24-22(18)28-21/h3,6-11H,2,4-5,23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWBEDXVXBHOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4535537.png)
![6-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4535539.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4535543.png)
![(2,5-difluorophenyl){1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4535547.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4535550.png)
![2,6-bis{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}pyridine](/img/structure/B4535556.png)
![methyl 2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4535558.png)

![2-chloro-N-({[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4535588.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4535604.png)


![2-[2-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4535625.png)
![2-[methyl(phenylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4535630.png)